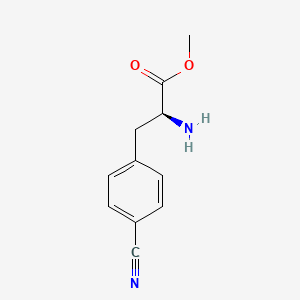

METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE

Beschreibung

Historical Context of 4-Cyanophenylalanine Derivatives

The development of 4-cyanophenylalanine derivatives represents a notable advancement in chemical synthesis and biological applications. The parent compound, p-cyano-L-phenylalanine (pCNPhe), was first introduced in a 1994 world patent application by Richard T. Dean and colleagues at Diatide in Londonderry, New Hampshire. Their groundbreaking work utilized this unnatural amino acid as a chelator for the radionuclide technetium-99m in procedures designed for detecting blood clots, specifically thrombi. This initial application was further documented in a subsequent 1996 article published in the Journal of Medicinal Chemistry, establishing the foundation for future explorations of this compound class.

The synthesis methodologies for 4-cyanophenylalanine and its derivatives have evolved significantly since their introduction. Early synthetic approaches for obtaining these compounds in optically pure form often involved multi-step processes with moderate yields. A notable advancement came with the development of stereoselective synthetic routes. One such approach, detailed in a patent by Hoechst Marion Roussel, described a novel process for preparing N-acetyl-(L)-4-cyanophenylalanine by resolving racemic N-acetyl-(D,L)-4-cyanophenylalanine ethyl ester using subtilisin enzyme. This enzymatic resolution represented a significant improvement in obtaining optically pure compounds efficiently.

Further refinements in synthesis have been reported, including a two-step enantioselective synthesis that provides 87% overall yield of p-cyanophenylalanine without requiring chromatographic purification. This approach utilized an engineered, orthogonal tRNA synthetase in Escherichia coli with Amber codon suppression protocol for site-specific incorporation of the unnatural amino acid into proteins.

Table 1: Key Historical Developments in 4-Cyanophenylalanine Derivatives

| Year | Development | Significance |

|---|---|---|

| 1994 | Patent application by Dean et al. | First introduction as chelator for technetium-99m in thrombi detection |

| 1996 | Publication in Journal of Medicinal Chemistry | Formal scientific documentation of applications |

| 1996-1999 | Enzymatic resolution methods | Improved methods for obtaining optically pure compounds |

| 2009 | Application as spectroscopic probes | Expanded use in protein folding and interaction studies |

| 2022 | Refined synthesis protocol | High-yield (87%) synthesis without chromatography |

Significance in Contemporary Chemical Research

This compound and related 4-cyanophenylalanine derivatives have gained substantial importance in contemporary chemical and biochemical research due to their versatile applications and unique properties. The distinctive nitrile group in these compounds functions as an excellent vibrational reporter and spectroscopic probe, enabling sophisticated investigations into protein structure, dynamics, and interactions.

In the field of protein research, 4-cyanophenylalanine has proven invaluable as a multifaceted optical probe for imaging proteins. Researchers at the State University of New York at Stony Brook and Franklin & Marshall College demonstrated its utility as a fluorescence, infrared (IR), and Förster resonance energy transfer (FRET) probe for studying protein folding, protein-membrane interactions, protein-protein interactions, and amyloid formation. Their findings established that FRET applications, in particular, could be used directly to probe conformational changes in proteins, providing insights not readily accessible through other methodologies.

Further advancing the field, researchers at Indiana University characterized the use of p-cyanophenylalanine as an infrared probe to examine protein dynamics with high spatial and temporal resolution. By applying this probe at six distinct sites in a Src homology 3 domain, they demonstrated that their method could reveal a wide range of microenvironments and distinct responses to ligand binding, highlighting the sensitivity of this compound to local protein environments.

More recent investigations have further expanded the applications of 4-cyanophenylalanine derivatives. Scientists at California State University, Los Angeles, and Franklin & Marshall College employed p-cyanophenylalanine as a "vibrational reporter" in superfolder green fluorescent protein, combining temperature-dependent infrared spectroscopy, X-ray crystallography, and molecular dynamics simulations to investigate the local environment of the nitrile group within the protein. Their findings revealed that an interior site in the protein consisted of three distinct local environments around the nitrile group: nonspecific van der Waals interactions, hydrogen bonding to a structural water molecule, and hydrogen bonding to a histidine side chain.

The methyl ester derivative specifically has found applications in various synthetic pathways and as an intermediate in pharmaceutical research. The ester functions as a protected form of the amino acid, facilitating its incorporation into more complex molecular structures through standard peptide coupling methodologies.

Table 2: Applications of this compound and Related Derivatives

| Application Area | Specific Uses | Key Properties Utilized |

|---|---|---|

| Peptide Synthesis | Building block for bioactive peptides | Protected carboxyl group, reactive amino group |

| Protein Structure Studies | Vibrational reporter in proteins | Nitrile group sensitivity to local environment |

| Pharmaceutical Research | Intermediate in drug development | Chemical reactivity, stereochemical purity |

| Bioconjugation | Attachment of biomolecules to surfaces | Selective reactivity profile |

| Protein Engineering | Site-specific modification of proteins | Compatibility with genetic incorporation |

Relation to Modified Amino Acid Chemistry

This compound occupies a significant position within the broader discipline of modified amino acid chemistry, exemplifying the strategic modification of natural amino acids to confer novel functionalities. This compound derives from phenylalanine, a natural aromatic amino acid, through two key modifications: the introduction of a cyano group at the para position of the phenyl ring and esterification of the carboxylic acid group.

The incorporation of the nitrile functional group represents a particularly valuable modification strategy in amino acid chemistry. The cyano group introduces a compact, linear moiety that serves as an excellent infrared spectroscopic probe due to its distinctive absorption band in a region of the spectrum (approximately 2230 cm-1) that does not overlap with common protein vibrations. This property has proven especially useful for monitoring local environments within proteins and other biological systems with minimal perturbation of the native structure.

The methyl esterification of the carboxylic acid function, meanwhile, demonstrates a classic protection strategy in peptide chemistry. This modification neutralizes the negative charge of the carboxylic acid group, altering solubility properties and preventing unwanted reactions during synthetic procedures. The methyl ester can be selectively removed under mild conditions when necessary, making it a reversible modification that facilitates multistep synthetic pathways.

The synthesis methodologies developed for 4-cyanophenylalanine derivatives have contributed significantly to the advancement of unnatural amino acid chemistry. The refined enantioselective synthesis approaches have demonstrated efficient pathways for introducing non-canonical functionalities into amino acid scaffolds while maintaining stereochemical integrity. These approaches include both chemical methods, such as phase-transfer catalysis with chiral catalysts, and enzymatic methods utilizing acylases for resolution of racemic mixtures.

The incorporation of unnatural amino acids like 4-cyanophenylalanine into proteins represents a frontier in protein engineering. The development of orthogonal tRNA/aminoacyl-tRNA synthetase pairs has enabled site-specific incorporation of such amino acids into proteins using expanded genetic code methodologies. This technology allows researchers to introduce spectroscopic probes at precise locations within protein structures, facilitating detailed investigations of protein function, dynamics, and interactions.

Table 3: Comparison of this compound with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |

|---|---|---|---|---|

| This compound | C11H12N2O2 | 204.22 | Methyl ester, free amino group, para-cyano | Synthetic intermediate, spectroscopic reference |

| 4-Cyano-L-phenylalanine | C10H10N2O2 | 190.20 | Free carboxylic acid, para-cyano | Vibrational probe, protein incorporation |

| N-Acetyl-(L)-4-cyanophenylalanine | C12H12N2O3 | 232.24 | Acetylated amino group, free acid | Reference standard, synthetic intermediate |

| Boc-4-cyano-L-phenylalanine | C15H18N2O4 | 290.32 | Boc-protected amino group | Peptide synthesis building block |

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8/h2-5,10H,6,13H2,1H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFIQNIOQYPOTP-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE typically involves the reaction of methyl acrylate with 4-cyanobenzaldehyde in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) under constant stirring at room temperature . This reaction follows the Morita-Baylis-Hillman reaction scheme, which is known for its efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production, reducing waste and improving reaction control.

Analyse Chemischer Reaktionen

Types of Reactions: METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-substrate interactions and protein synthesis.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs differing in substituents, stereochemistry, or phenyl ring modifications.

Substituent Variations on the Phenyl Ring

Table 1: Key Properties of Analogous Compounds

Key Findings from Comparative Studies

Electronic Effects: The cyano group in the target compound is more electron-withdrawing than methoxy or methylthio groups, enhancing stability against enzymatic degradation in pharmacokinetic studies .

Steric and Positional Effects: Bromo-fluoro substitution (ortho/para) increases steric hindrance, which may reduce binding to flat active sites but improve lipophilicity for blood-brain barrier penetration . Meta-chloro substitution lowers binding affinity compared to para-cyano in receptor assays, highlighting the importance of substituent positioning .

Stereochemical Influence :

- The (S)-configuration in the target compound is critical for activity in enzyme inhibition studies, whereas the (R)-configured trifluoromethoxy analog shows diminished efficacy due to mismatched chiral interactions .

Solubility and Metabolic Stability :

Biologische Aktivität

Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate, also known as a derivative of the amino acid phenylalanine, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

This compound features a cyanophenyl group, which is significant for its biological interactions. The presence of the cyanide group may enhance the lipophilicity and bioactivity of the compound.

1. Anticonvulsant Properties

Recent studies have indicated that derivatives similar to this compound exhibit anticonvulsant properties. For instance, a synthesized phenibut derivative demonstrated significant protection against seizures in animal models. The study showed that this derivative could achieve 100% mortality protection in pentylenetetrazole (PTZ) models, surpassing the efficacy of standard treatments like valproic acid (VPA) .

| Compound | % Mortality Protection (3h) | % Mortality Protection (24h) |

|---|---|---|

| Control | 0 | 0 |

| Phenibut | 60 | 40 |

| Methyl Derivative | 100 | 100 |

| VPA | 80 | 60 |

This table summarizes the protective effects of various compounds against induced seizures, highlighting the potential of methyl derivatives in anticonvulsant therapy.

2. Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Another area of interest is the inhibition of DPP-IV, an enzyme implicated in glucose metabolism and diabetes management. Studies have shown that compounds with similar amino acid configurations can inhibit DPP-IV effectively. For example, novel α-aminoacyl-containing proline derivatives exhibited IC50 values ranging from 4.56 to 8.4 μM against DPP-IV, suggesting that this compound may possess similar inhibitory effects .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal excitability.

- Enzyme Inhibition : By inhibiting enzymes like DPP-IV, it may help regulate blood sugar levels and exert anti-diabetic effects.

Case Study: Anticonvulsant Activity

A comprehensive study on phenibut derivatives revealed their efficacy in animal models for seizure prevention. The study utilized both chemical and electrical seizure models to assess the protective effects and concluded that modifications to the phenibut structure could enhance its anticonvulsant properties significantly .

Research Findings on DPP-IV Inhibition

In another significant research effort, a series of amino acid derivatives were synthesized and tested for their ability to inhibit DPP-IV. The findings indicated that specific structural modifications could lead to enhanced inhibitory activity, paving the way for new therapeutic agents in diabetes management .

Q & A

Q. What are the established synthetic methodologies for METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves enantioselective routes, such as chiral auxiliary-assisted condensation or enzymatic resolution. Key steps include:

- Amino group protection (e.g., Boc or Fmoc) to prevent side reactions during coupling.

- Cyanophenyl group introduction via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, leveraging the electron-withdrawing nature of the cyano group to direct regioselectivity .

- Esterification under mild acidic conditions to preserve stereochemistry.

Optimization strategies: - Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis.

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

- Methodological Answer :

- HPLC-MS : For purity assessment and detection of related substances (e.g., de-esterified products or positional isomers). Impurities like 3-[4-(2-methylpropyl)phenyl]propanoic acid (analogous to ) require reversed-phase C18 columns with UV detection at 210–254 nm .

- NMR (¹H/¹³C) : Assign stereochemistry using NOESY/ROESY to confirm the (2S) configuration. The cyano group’s deshielding effect aids in distinguishing para-substituted aromatic protons.

- X-ray crystallography : Resolve absolute configuration ambiguities, particularly when spectroscopic data conflicts .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

- Methodological Answer :

- Orthogonal validation : Combine multiple techniques (e.g., vibrational circular dichroism for chiral centers) with computational modeling (DFT calculations) to reconcile discrepancies .

- Crystal polymorphism analysis : Assess if solid-state packing effects in X-ray data distort electronic environments compared to solution-state NMR.

Q. What experimental strategies are recommended for studying the compound’s stability under various conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to stressors (pH 1–13, UV light, 40–80°C) and monitor degradation pathways via LC-MS.

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions. The cyano group’s susceptibility to hydrolysis necessitates low-moisture environments .

Q. How can in silico modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to targets like aminotransferases, leveraging the cyano group’s hydrogen-bonding potential.

- QSAR studies : Correlate substituent effects (e.g., cyano vs. chloro in ) with inhibitory activity to guide structural modifications .

Q. What strategies are effective for isolating and characterizing synthetic intermediates or diastereomers?

- Methodological Answer :

- Preparative HPLC : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve diastereomers.

- Crystallization-induced dynamic resolution : Exploit differential solubility of intermediates in mixed solvents (e.g., ethanol/water) .

Key Considerations for Advanced Studies

- Stereochemical integrity : The (2S) configuration is critical for biological activity; use Mosher’s ester analysis to confirm .

- Cyanophenyl reactivity : The electron-withdrawing cyano group enhances electrophilic aromatic substitution but increases hydrolysis risk. Stabilize via inert atmospheres during synthesis .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.